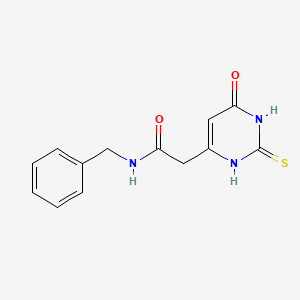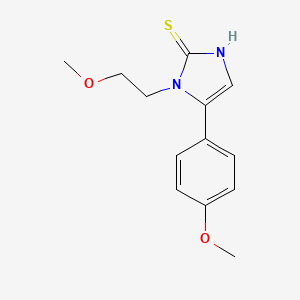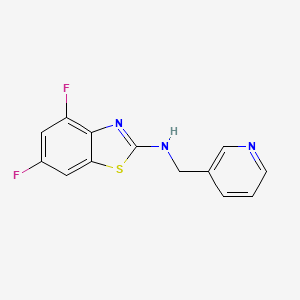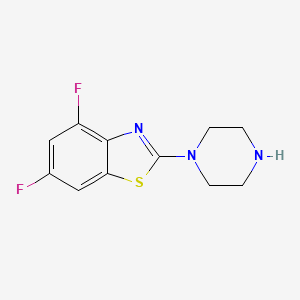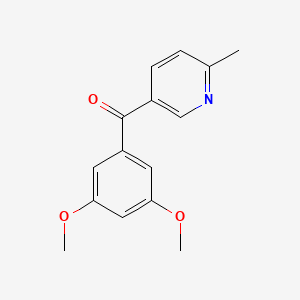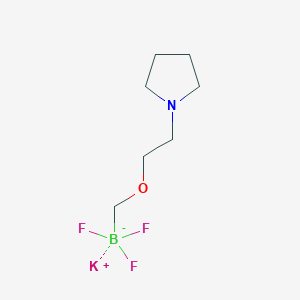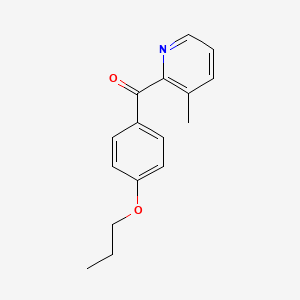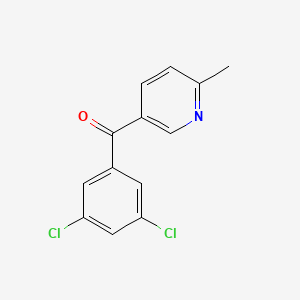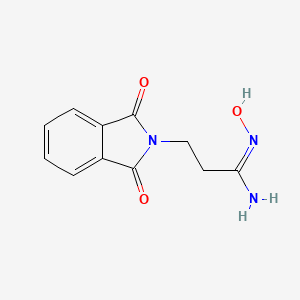
(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxypropanimidamide
Übersicht
Beschreibung
“(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-hydroxypropanimidamide” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-hydroxypropanimidamide”. However, related compounds such as “(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETALDEHYDE” and “3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride” are available from chemical suppliers23.
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, there is no specific information available on the molecular structure of “(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-hydroxypropanimidamide”. However, related compounds have been studied145.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-hydroxypropanimidamide”. However, related compounds have been used in various chemical reactions6.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, solubility, melting point, boiling point, and specific optical rotation. Unfortunately, there is no specific information available on the physical and chemical properties of “(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-hydroxypropanimidamide”. However, related compounds have been studied19.
Wissenschaftliche Forschungsanwendungen
1. Applications in Sickle Cell Disease Treatment
(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxypropanimidamide and similar compounds have been evaluated for treating sickle cell disease (SCD). A study assessed the in vivo genotoxicity of compounds including 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl derivatives as potential new drugs for SCD treatment. These compounds were found to be non-genotoxic in vivo, suggesting their safety and potential as SCD treatment candidates (dos Santos et al., 2011).
2. Antitumor Properties
The antitumor potential of isoindolylalkylphosphonium salts, including derivatives of 1,3-dihydro-1,3-dioxo-2H-isoindol, has been explored. One study synthesized and evaluated various compounds, finding significant activity in P-388 lymphocytic leukemia. This suggests the relevance of these compounds, including 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl derivatives, in cancer research (Dubois et al., 1978).
3. Electrochemical Sensor Applications
Compounds like poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) have been used in electrochemical sensors for biological recognition, such as DNA hybridization. These sensors demonstrate the utility of 1,3-dioxo-1,3-dihydro-isoindol-2-yl derivatives in biotechnological applications (Cha et al., 2003).
4. Herbicidal Activity
Research has also explored the herbicidal activity of isoindoline derivatives, including those containing 1,3-dioxo-1,3-dihydro-2H-isoindol, demonstrating their effectiveness in weed control. This indicates their potential use in agricultural science (Huang et al., 2005).
5. Matrix Metalloproteinase Inhibition
Another significant application is in the inhibition of matrix metalloproteinases. Specific 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl derivatives have been identified as potent inhibitors, impacting the development of treatments for diseases involving these enzymes (Brown et al., 1994).
Safety And Hazards
The safety and hazards of a compound refer to the potential risks and dangers associated with its use. Unfortunately, there is no specific information available on the safety and hazards of “(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-hydroxypropanimidamide”. However, related compounds have been studied3.
Zukünftige Richtungen
The future directions of a compound refer to the potential applications and research directions. Unfortunately, there is no specific information available on the future directions of “(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-hydroxypropanimidamide”. However, related compounds have been studied56.
Please note that this analysis is based on the available information and may not be comprehensive. Further research is needed to fully understand the properties and potential applications of “(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-hydroxypropanimidamide”.
Eigenschaften
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N'-hydroxypropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c12-9(13-17)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,17H,5-6H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGDNUMCCIOCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC/C(=N\O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxypropanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(6-aminohexyl)carbamoyl]benzoate](/img/structure/B1455126.png)
![4',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1455129.png)
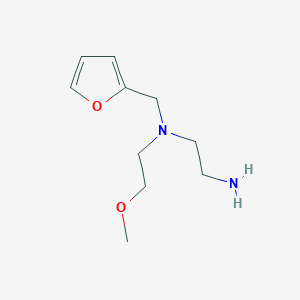
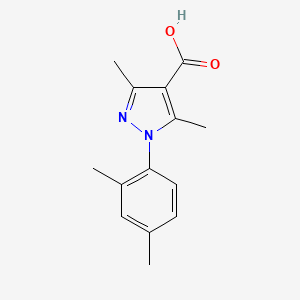
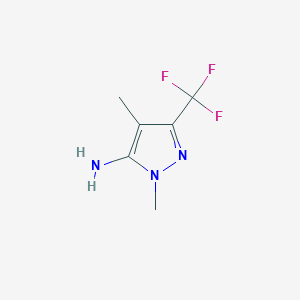
![5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B1455136.png)
